![molecular formula C11H14ClN3O B1478824 5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine CAS No. 2098032-36-9](/img/structure/B1478824.png)
5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine
Overview
Description
5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine is a chemical compound that has been the subject of extensive scientific research. It is a heterocyclic compound containing a pyrazine ring and a furopyridine ring. It is a colorless solid that is soluble in water and is used in a variety of laboratory experiments. This compound has been found to have a variety of biochemical and physiological effects, as well as applications in scientific research.
Scientific Research Applications
Anticancer Drug Design
Pyrazine compounds, including “5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine”, have been used in the design of anticancer drugs . The protein tyrosine phosphatases pathway, which is responsible for monitoring cell proliferation, diversity, migration, and metabolism, is closely related to cancer . Pyrazine-based small molecules have been designed and synthesized to inhibit this pathway .
Protein Tyrosine Phosphatases Inhibition
The compound has been used in the development of inhibitors for the protein tyrosine phosphatases (PTPs) pathway . The SHP2 protein, a member of the PTPs family, is closely related to cancer, and the compound has been used to inhibit its activity .
Synthesis of Pyrrolopyrazines
The compound has been used in the synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines . These compounds have been synthesized using transition metal-catalyzed reactions, such as the Sonogashira reaction .
Transition Metal-Catalyzed Reactions
“5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine” has been used in transition metal-catalyzed reactions . These reactions are used for carbon–carbon and carbon–heteroatom bond formation .
Development of Photovoltaic Devices
Functionalized pyrazines, including the compound , are being applied in the development of photovoltaic devices .
Use as Ligands for Catalysis
The compound has been used as a ligand in catalysis . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex .
properties
IUPAC Name |
5-(3-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-10-11(14-3-2-13-10)15-4-1-8-6-16-7-9(8)5-15/h2-3,8-9H,1,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBNCHPSXVXXHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1COC2)C3=NC=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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